molecular formula C19H24ClN3O2S B2655621 5-chloro-2-methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide CAS No. 946199-13-9

5-chloro-2-methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide

Cat. No. B2655621
CAS RN: 946199-13-9
M. Wt: 393.93
InChI Key: VNPCTZUPLYPBDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-2-methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C19H24ClN3O2S and its molecular weight is 393.93. The purity is usually 95%.
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Scientific Research Applications

Arylpiperazine Derivatives as Serotonin Ligands

Arylpiperazine compounds, including derivatives with benzamido groups, have been explored for their high affinity towards 5-HT1A serotonin receptors. These compounds demonstrate significant potential in the development of agents targeting serotonin receptors, which play a crucial role in neurological and psychiatric disorders. The research on these derivatives indicates their importance in designing new therapeutic agents for conditions such as depression, anxiety, and schizophrenia (Glennon et al., 1988).

Isoindol-1-one Analogues for Imaging 5-HT1A Receptors

Isoindol-1-one analogues of arylpiperazine benzamido derivatives have been investigated for their use in in vivo imaging of 5-HT1A receptors, particularly for SPECT imaging. These studies aim at improving the in vivo stability of imaging agents, which is crucial for effective diagnostic applications in neuropsychiatric disorders. The development of these compounds underscores the potential of arylpiperazine derivatives in enhancing neuroimaging techniques (Zhuang et al., 1998).

Anti-Inflammatory and Analgesic Agents from Benzodifuranyl Derivatives

Research on novel benzodifuranyl derivatives, including those derived from visnaginone and khellinone, has shown promising anti-inflammatory and analgesic activities. These compounds are synthesized through a series of reactions leading to heterocyclic compounds with potential as COX-1/COX-2 inhibitors. This line of research contributes to the development of new therapeutic agents for managing pain and inflammation, highlighting the versatility of benzamide analogues in medicinal chemistry (Abu‐Hashem et al., 2020).

Dual Action Antidepressants

Studies on benzo[b]thiophene derivatives, including those with arylpiperazine and benzamido groups, have explored their dual action at 5-HT1A serotonin receptors and serotonin transporter as a new class of antidepressants. These compounds exhibit both high affinity for 5-HT1A receptors and serotonin reuptake inhibition, offering a promising approach for the treatment of depression. The research demonstrates the therapeutic potential of these derivatives in enhancing mood and emotional well-being (Orus et al., 2002).

properties

IUPAC Name

5-chloro-2-methoxy-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClN3O2S/c1-22-6-8-23(9-7-22)17(14-5-10-26-13-14)12-21-19(24)16-11-15(20)3-4-18(16)25-2/h3-5,10-11,13,17H,6-9,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNPCTZUPLYPBDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C2=C(C=CC(=C2)Cl)OC)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-2-methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide

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